molecular formula C18H16O5 B3030843 Tanshindiol C CAS No. 97465-71-9

Tanshindiol C

Cat. No.: B3030843
CAS No.: 97465-71-9
M. Wt: 312.3 g/mol
InChI Key: RTKDBIDPGKCZJS-KZULUSFZSA-N
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Mechanism of Action

Target of Action

Tanshindiol C primarily targets EZH2 (Histone Methyltransferase) , Nrf2 , and Sirtuin 1 (Sirt1) in macrophages . It also interacts with c-MYC , a protein involved in cell cycle regulation, apoptosis, and cellular transformation .

Mode of Action

This compound acts as a S-adenosylmethionine-competitive inhibitor of EZH2, with an IC50 of 0.55 μM for inhibiting the methyltransferase activity . It also acts as an activator of both Nrf2 and Sirt1 in macrophages . In the context of non-small cell lung cancer (NSCLC), this compound has been shown to modulate the expression of miR-491-3p, which in turn represses c-MYC protein expression by directly binding with the 3’-UTR of c-MYC .

Biochemical Pathways

This compound affects the Prdx1/ABCA1 signaling pathway . It activates Nrf2 and Sirt1, which synergistically activate the transcription of the antioxidant peroxiredoxin 1 (Prdx1) . Prdx1 upregulates the expression of the adenosine triphosphate-binding cassette (ABC) transporter A1 (ABCA1), which decreases intracellular lipid accumulation .

Pharmacokinetics

It is known that this compound is isolated from the root of salvia miltiorrhiza bge , a traditional Chinese medicine used for the treatment of several cardiovascular diseases

Result of Action

This compound exhibits anti-proliferative and pro-apoptotic activity in A549 and H358 cells . It increases the expression of miR-491-3p and decreases the expression of c-MYC in these cells . Overexpression of miR-491-3p represses c-MYC protein expression, leading to growth inhibition and apoptosis .

Action Environment

It is known that this compound is derived from a plant source, suggesting that its production and availability may be influenced by environmental conditions affecting the growth of the salvia miltiorrhiza bge plant

Biochemical Analysis

Biochemical Properties

Tanshindiol C plays a crucial role in various biochemical reactions. It is known to interact with several key enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with the enzyme enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound acts as a competitive inhibitor of EZH2, with an inhibitory concentration (IC50) of 0.55 micromolar . This inhibition leads to a decrease in histone methylation, which can affect gene expression and cellular processes. Additionally, this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (Sirt1) in macrophages, enhancing their protective functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly non-small cell lung cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis . This compound modulates the expression of microRNA-491-3p, which in turn downregulates the oncogene c-MYC, leading to reduced cell growth and increased cell death . This compound also influences cell signaling pathways, such as the Prdx1/ABCA1 pathway in macrophages, protecting them from oxidative stress-induced damage . Furthermore, this compound affects gene expression by altering histone methylation patterns, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. As a competitive inhibitor of EZH2, this compound binds to the enzyme’s active site, preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression. Additionally, this compound activates Nrf2 by promoting its nuclear translocation and binding to antioxidant response elements in the DNA, resulting in the upregulation of protective genes . This compound also activates Sirtuin 1, a deacetylase enzyme, which further enhances cellular stress responses and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the activation of Nrf2 and Sirtuin 1 by this compound persists over time, providing continuous protection against oxidative stress and other cellular insults .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcomes, such as inhibition of tumor growth or protection against oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the histone methylation pathway, where it inhibits the activity of EZH2 . This inhibition affects the methylation status of histone proteins, leading to changes in gene expression and cellular function. This compound also interacts with the Nrf2 pathway, enhancing the expression of antioxidant genes and protecting cells from oxidative damage . Additionally, this compound influences the activity of Sirtuin 1, which plays a role in cellular metabolism and stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is known to localize to the nucleus, where it interacts with chromatin and influences gene expression . It also accumulates in mitochondria, where it may impact cellular metabolism and energy production . The localization of this compound is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Tanshindiol C involves several steps, starting from a ubiquitous ene intermediate. The synthesis typically includes Sharpless dihydroxylation and other stereoselective reactions to achieve the desired configuration .

Industrial Production Methods: Industrial production of this compound is not extensively documented. it is generally extracted from the roots of Salvia miltiorrhiza using solvent extraction methods followed by purification processes such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Tanshindiol C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct pharmacological properties .

Scientific Research Applications

Tanshindiol C has a wide range of scientific research applications:

Comparison with Similar Compounds

Tanshindiol C is unique among similar compounds due to its specific molecular targets and pathways. Similar compounds include:

Properties

IUPAC Name

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKDBIDPGKCZJS-KZULUSFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914287
Record name 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97465-71-9, 96839-30-4
Record name Tanshindiol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97465-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Przewaquinone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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